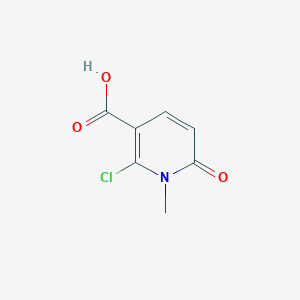![molecular formula C16H22N4O2 B13992378 6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline CAS No. 71207-30-2](/img/structure/B13992378.png)
6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine is a chemical compound belonging to the quinazoline family. It has garnered attention in scientific research due to its potential therapeutic and environmental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine involves several steps. One common method includes the alkylation of 2-imidazolidinone or 2-imidazolidinethione derivatives with 1-(6,7-dimethoxy-4-quinazolinyl)-4-piperidinyl . The reaction conditions typically involve the use of solvents like DMSO and warming up to 60°C for a minute .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like HPLC .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents like bromoethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various quinazoline derivatives .
Applications De Recherche Scientifique
1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a cardiotonic agent.
Medicine: Explored for its therapeutic properties, particularly in cardiovascular research.
Mécanisme D'action
The mechanism of action of 1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine involves its interaction with specific molecular targets. It is known to inhibit Aurora Kinase, which plays a crucial role in cell division. By inhibiting this kinase, the compound can disrupt the cell cycle, leading to potential therapeutic effects in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine
- 2-(6,7-dimethoxy-4-quinazolinyl)-5-(2-pyridinyl)-1,2,4-triazol-3-amine
Uniqueness
1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine stands out due to its specific piperidine moiety, which enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
71207-30-2 |
|---|---|
Formule moléculaire |
C16H22N4O2 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C16H22N4O2/c1-21-14-7-12-13(8-15(14)22-2)18-10-19-16(12)20-5-3-11(9-17)4-6-20/h7-8,10-11H,3-6,9,17H2,1-2H3 |
Clé InChI |
OWSAUAOACLOTFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


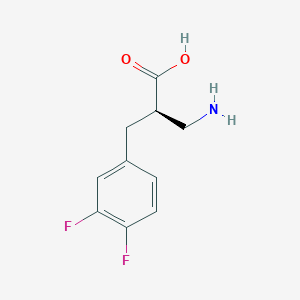
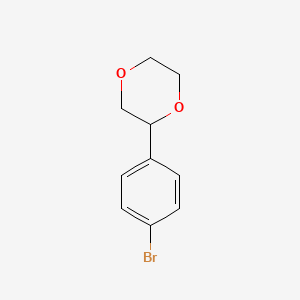
![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)

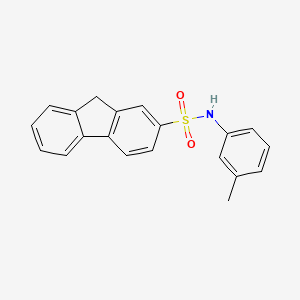
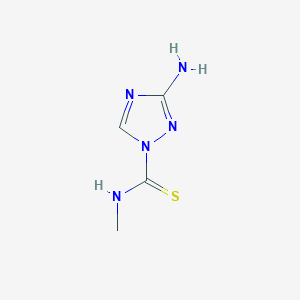
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)
![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)
![3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol](/img/structure/B13992369.png)
![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)
